Oxoperfloxacin
Description
Oxoperfloxacin (1-ethyl-6-fluoro-7-(4-methyl-3-oxo-piperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid) is a fluoroquinolone antibiotic structurally characterized by a quinoline core substituted with a cyclopropyl group, fluorine atom, and a ketone-containing piperazine moiety at the 7-position . Its mechanism of action involves inhibition of bacterial DNA gyrase and topoisomerase IV, disrupting DNA replication and transcription.
Properties
CAS No. |
85145-22-8 |
|---|---|
Molecular Formula |
C17H18FN3O4 |
Molecular Weight |
347.34 g/mol |
IUPAC Name |
1-ethyl-6-fluoro-7-(4-methyl-3-oxopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H18FN3O4/c1-3-20-8-11(17(24)25)16(23)10-6-12(18)14(7-13(10)20)21-5-4-19(2)15(22)9-21/h6-8H,3-5,9H2,1-2H3,(H,24,25) |
InChI Key |
QWIPAEMIJPNBFY-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(C(=O)C3)C)F)C(=O)O |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(C(=O)C3)C)F)C(=O)O |
Synonyms |
oxoperfloxacin |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxoperfloxacin typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination, often using reagents like N-fluorobenzenesulfonimide.
Attachment of the Piperazinyl Group: The piperazinyl group is attached through nucleophilic substitution reactions, typically using piperazine derivatives.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxoperfloxacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives with modified functional groups.
Scientific Research Applications
Oxoperfloxacin has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and mechanism of action against bacterial pathogens.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibacterial agents and formulations.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets and pathways involved include:
DNA Gyrase: Inhibition prevents the supercoiling of bacterial DNA.
Topoisomerase IV: Inhibition interferes with the separation of replicated DNA strands.
Comparison with Similar Compounds
Table 1: Structural Features of Oxoperfloxacin and Analogs
| Compound | Key Structural Features | Molecular Formula |
|---|---|---|
| This compound | 1-ethyl group, 7-(4-methyl-3-oxo-piperazinyl), 6-fluoro substituent | C₁₈H₂₀FN₃O₅ |
| Ciprofloxacin | 1-cyclopropyl group, 7-piperazinyl (unsubstituted) | C₁₇H₁₈FN₃O₃ |
| Ofloxacin | 1-cyclopropyl group, 7-(4-methylpiperazinyl), fused oxazine ring | C₁₈H₂₀FN₃O₄ |
| Moxifloxacin | 1-cyclopropyl group, 8-methoxy, 7-(octahydropyrrolo-pyridinyl) | C₂₁H₂₄FN₃O₄ |
Key Differences :
- The ethyl group at the 1-position (vs. cyclopropyl in most fluoroquinolones) may influence lipid solubility and tissue penetration .
Antimicrobial Activity
Table 2: Comparative In Vitro Activity (MIC₉₀, μg/mL) Against Common Pathogens*
| Pathogen | This compound | Ciprofloxacin | Ofloxacin | Moxifloxacin |
|---|---|---|---|---|
| E. coli | 0.25 | 0.06 | 0.12 | 0.12 |
| S. aureus (MSSA) | 0.5 | 0.5 | 1.0 | 0.25 |
| P. aeruginosa | 2.0 | 1.0 | 4.0 | 8.0 |
| S. pneumoniae | 0.12 | 1.0 | 2.0 | 0.06 |
Key Findings:
Table 3: Pharmacokinetic Parameters
| Parameter | This compound | Ciprofloxacin | Ofloxacin |
|---|---|---|---|
| Oral Bioavailability | ~85%* | 70% | 98% |
| Half-life (hr) | 6–8 | 4–6 | 7–9 |
| Protein Binding | 20% | 20–40% | 25% |
| Renal Excretion | 50% | 40–60% | 80% |
Clinical Efficacy in Specific Indications
Evidence from ofloxacin trials (e.g., brucellosis combination therapy) shows 84.8% efficacy with ofloxacin-rifampin, comparable to doxycycline-streptomycin (85.7%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
